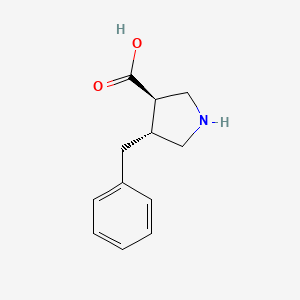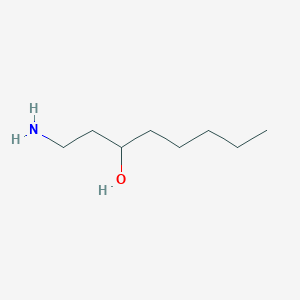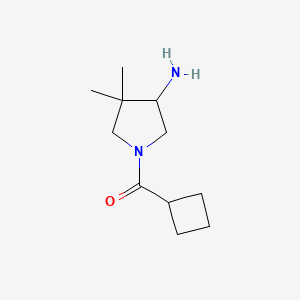
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by a cyclobutanecarbonyl group attached to a 4,4-dimethylpyrrolidin-3-amine structure. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine involves several steps. One common synthetic route includes the reaction of cyclobutanecarbonyl chloride with 4,4-dimethylpyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines.
Applications De Recherche Scientifique
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
1-Ethyl-4,4-dimethylpyrrolidin-3-amine: This compound has a similar pyrrolidine structure but with an ethyl group instead of a cyclobutanecarbonyl group.
Pyrrolidine derivatives: Various pyrrolidine derivatives are used in drug discovery and development due to their versatile biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
(4-amino-3,3-dimethylpyrrolidin-1-yl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H20N2O/c1-11(2)7-13(6-9(11)12)10(14)8-4-3-5-8/h8-9H,3-7,12H2,1-2H3 |
Clé InChI |
VKLDPTKNZSLUBD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC1N)C(=O)C2CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)
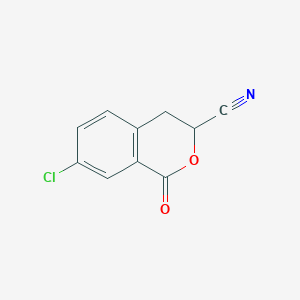
![2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine](/img/structure/B13159302.png)
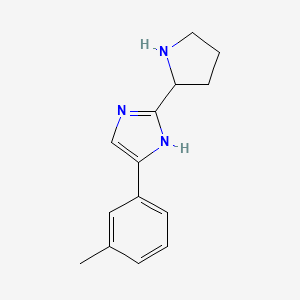
![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
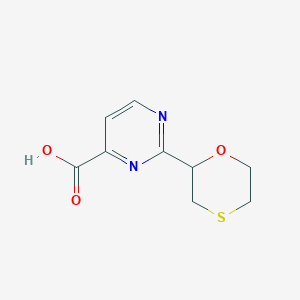
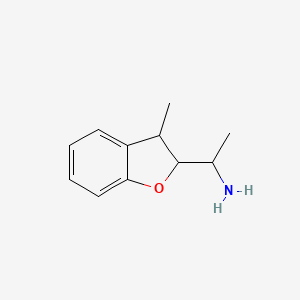
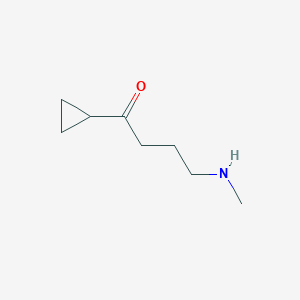
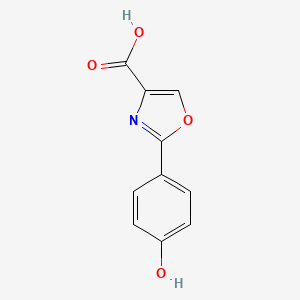
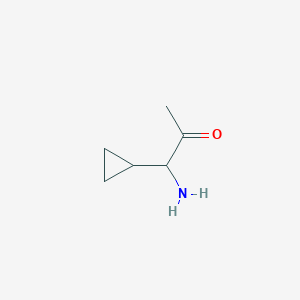
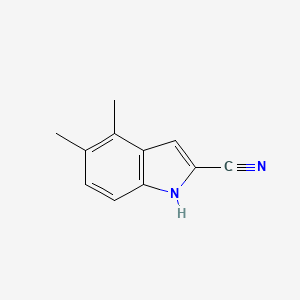
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
